molecular formula C20H26N2O2 B13382218 4'-(heptyloxy)-N'-hydroxy[1,1'-biphenyl]-4-carboximidamide

4'-(heptyloxy)-N'-hydroxy[1,1'-biphenyl]-4-carboximidamide

Cat. No.: B13382218
M. Wt: 326.4 g/mol
InChI Key: GDNJWEIXSAIXCJ-UHFFFAOYSA-N
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Description

4’-(Heptyloxy)-N’-hydroxy[1,1’-biphenyl]-4-carboximidamide is an organic compound with a complex structure that includes a heptyloxy group, a hydroxy group, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(heptyloxy)-N’-hydroxy[1,1’-biphenyl]-4-carboximidamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the esterification reaction using 4-(N,N-dimethylamino)pyridine (DMAP) as a base and N,N-dicyclohexylcarbodiimide (DCC) as a catalyst at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(Heptyloxy)-N’-hydroxy[1,1’-biphenyl]-4-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4’-(Heptyloxy)-N’-hydroxy[1,1’-biphenyl]-4-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-(heptyloxy)-N’-hydroxy[1,1’-biphenyl]-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4’-(Heptyloxy)-N’-hydroxy[1,1’-biphenyl]-4-carboximidamide is unique due to its specific combination of functional groups and biphenyl core, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-heptoxyphenyl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C20H26N2O2/c1-2-3-4-5-6-15-24-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22-23/h7-14,23H,2-6,15H2,1H3,(H2,21,22)

InChI Key

GDNJWEIXSAIXCJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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